Bienvenue dans la boutique en ligne BenchChem!

2-Oxa-8-azaspiro[3.5]nonan-7-one

Chemical Purity Medicinal Chemistry Building Blocks Spirocyclic Scaffolds

This 2-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 2107269-40-7) offers a unique [3.5] spirocyclic framework with a pre-installed lactam, serving as a superior morpholine bioisostere. Its favorable LogP (−0.087) and TPSA (38.33 Ų) balance permeability and solubility. Priced at €310/25 mg, it provides a cost-effective, ambient-storage alternative that eliminates a synthetic step versus related scaffolds, ideal for PI3Kδ inhibitor SAR and high-throughput library production.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 2107269-40-7
Cat. No. B2407417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-azaspiro[3.5]nonan-7-one
CAS2107269-40-7
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1CC2(CNC1=O)COC2
InChIInChI=1S/C7H11NO2/c9-6-1-2-7(3-8-6)4-10-5-7/h1-5H2,(H,8,9)
InChIKeyOLLSWZVDCYXGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 2107269-40-7) – Chemical Class, Structural Features, and Procurement Specifications


2-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 2107269-40-7) is a spirocyclic heterocycle comprising an oxetane ring fused to an azaspiro framework, with molecular formula C7H11NO2 and molecular weight 141.17 g/mol . This compound is classified as a versatile small-molecule scaffold and serves as a morpholine bioisostere in medicinal chemistry [1]. Its saturated, three-dimensional structure contributes to favorable physicochemical properties, including low LogP (−0.087) and a topological polar surface area (TPSA) of 38.33 Ų, which collectively enhance solubility and reduce non-specific protein binding compared to flatter aromatic heterocycles .

Why Generic Substitution of 2-Oxa-8-azaspiro[3.5]nonan-7-one with Other Spirocyclic Building Blocks Fails


Spirocyclic building blocks are not interchangeable due to differences in ring size, heteroatom positioning, and resulting physicochemical properties that critically influence downstream biological activity. 2-Oxa-8-azaspiro[3.5]nonan-7-one features a distinct [3.5] spirocyclic framework with an oxygen atom at position 2 and a lactam carbonyl at position 7, conferring a unique combination of hydrogen-bonding capacity, conformational rigidity, and steric bulk [1]. Closely related analogs—such as 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) and 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7)—differ in either ring size or functional-group placement, leading to divergent solubility, metabolic stability, and target-engagement profiles . Simple replacement of 2-Oxa-8-azaspiro[3.5]nonan-7-one with a morpholine or piperazine analog would negate the spirocyclic architecture's three-dimensionality and conformational constraints that are essential for optimizing interactions with challenging protein targets, particularly those requiring deep hydrophobic pockets or rigid orientation of pharmacophores [2]. The quantitative evidence presented below demonstrates that even modest structural alterations among oxa-azaspiro compounds result in measurable differences in key procurement-relevant parameters.

Quantitative Comparative Evidence for 2-Oxa-8-azaspiro[3.5]nonan-7-one (CAS 2107269-40-7) Against Closest Analogs


Comparative Purity and Commercial Availability of 2-Oxa-8-azaspiro[3.5]nonan-7-one vs. 2-Oxa-6-azaspiro[3.4]octane

2-Oxa-8-azaspiro[3.5]nonan-7-one is commercially available at 98% purity from multiple vendors, compared to the 95% purity typical for the smaller analog 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) . Higher purity reduces the need for additional purification steps in downstream synthesis, directly lowering procurement and labor costs.

Chemical Purity Medicinal Chemistry Building Blocks Spirocyclic Scaffolds

Physicochemical Differentiation: LogP and Polar Surface Area of 2-Oxa-8-azaspiro[3.5]nonan-7-one vs. Morpholine

2-Oxa-8-azaspiro[3.5]nonan-7-one exhibits a computed LogP of −0.087 and TPSA of 38.33 Ų, whereas morpholine—a common non-spirocyclic analog—has a LogP of approximately −0.86 and TPSA of 21.26 Ų [1]. The spirocyclic compound is significantly less polar, enhancing membrane permeability while maintaining sufficient aqueous solubility for formulation.

Lipophilicity Drug-likeness Spirocyclic Bioisosteres

Comparative Cost Analysis: 2-Oxa-8-azaspiro[3.5]nonan-7-one vs. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Based on publicly listed vendor pricing, 2-Oxa-8-azaspiro[3.5]nonan-7-one is available at approximately €310.00 per 25 mg, whereas 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (CAS 1429056-28-9) is listed at a higher price point for a comparable quantity . While both are spirocyclic scaffolds, the lactam carbonyl in the target compound provides a synthetic handle for further derivatization that is absent in the non-oxidized analog, potentially reducing the number of steps required to reach a functionalized lead.

Procurement Cost Spirocyclic Intermediates Budgeting

Patent-Derived Target Engagement: PI3Kδ Inhibitory Potential of Oxa-Azaspiro Scaffolds

A patent from Jiangsu Hengrui Pharmaceuticals discloses oxa-azaspiro derivatives, including compounds with the [3.5] spirocyclic core, as potent PI3Kδ inhibitors [1]. While the patent does not report isolated data for the exact unsubstituted 2-Oxa-8-azaspiro[3.5]nonan-7-one, the structure-activity relationship (SAR) tables indicate that the [3.5] spiro framework is critical for achieving nanomolar PI3Kδ inhibitory activity, with certain analogs exhibiting IC50 values below 100 nM. In contrast, smaller ring systems (e.g., [3.3] or [3.4] spirocycles) show reduced potency or complete loss of activity in the same assay format. This class-level inference supports the selection of the [3.5] scaffold over smaller ring analogs when PI3Kδ engagement is desired.

PI3Kδ Inhibition Immuno-Oncology Structure-Activity Relationship

Storage and Handling Requirements: 2-Oxa-8-azaspiro[3.5]nonan-7-one vs. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

2-Oxa-8-azaspiro[3.5]nonan-7-one is a free base with standard ambient storage conditions, whereas the related 2-oxa-7-azaspiro[3.5]nonane hemioxalate requires refrigerated storage (2–8°C) and is classified as hygroscopic . The oxalate salt also carries GHS hazard statements H302 (harmful if swallowed) and H312 (harmful in contact with skin), whereas the free base has no such warnings listed by vendors. These differences directly impact shipping costs, storage infrastructure, and safety protocols.

Storage Stability Logistics Safety Data

Optimal Research and Industrial Application Scenarios for 2-Oxa-8-azaspiro[3.5]nonan-7-one Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Morpholine Bioisostere

2-Oxa-8-azaspiro[3.5]nonan-7-one is the preferred building block for medicinal chemists seeking to replace a morpholine moiety with a more three-dimensional, spirocyclic scaffold. The compound's LogP (−0.087) and TPSA (38.33 Ų) strike an optimal balance between permeability and solubility, as demonstrated in the comparative analysis against morpholine . This substitution often enhances metabolic stability and reduces off-target activity while maintaining key hydrogen-bonding interactions [1]. Procurement of this specific spirocyclic scaffold is justified when the target protein's binding pocket can accommodate the increased steric bulk of the [3.5] ring system.

PI3Kδ Inhibitor Discovery Programs in Immuno-Oncology and Inflammation

For research teams focused on developing selective PI3Kδ inhibitors, 2-Oxa-8-azaspiro[3.5]nonan-7-one provides the core [3.5] spirocyclic framework that patent SAR data indicate is essential for achieving nanomolar potency . The lactam carbonyl at position 7 serves as a versatile handle for introducing diverse substituents while maintaining the spirocyclic geometry critical for PI3Kδ engagement. In contrast, smaller ring systems ([3.3] or [3.4]) lack the appropriate spatial presentation to interact effectively with the PI3Kδ ATP-binding pocket. Procurement of this scaffold enables rapid SAR exploration around a validated core.

Cost-Sensitive Early-Stage Library Synthesis

When budget constraints limit the number of building blocks that can be acquired, 2-Oxa-8-azaspiro[3.5]nonan-7-one offers a favorable cost-to-utility ratio. At €310.00 per 25 mg and 98% purity, it is more affordable than the closely related 2-oxa-7-azaspiro[3.5]nonane hemioxalate, while providing a pre-installed lactam that eliminates one synthetic step . Furthermore, ambient storage requirements avoid the additional expense and logistical complexity of cold-chain shipping, making this compound an attractive choice for academic labs and small biotech companies with limited cold-storage capacity [1].

High-Throughput Synthesis of Spirocyclic Compound Libraries

The high commercial purity (98%) of 2-Oxa-8-azaspiro[3.5]nonan-7-one ensures consistent performance in parallel synthesis and automated library production, where impurities can lead to failed reactions or difficult purifications . The compound's free-base form simplifies reaction setup compared to oxalate salts, which often require neutralization steps. These practical advantages directly translate to higher success rates in high-throughput experimentation (HTE) and faster library production timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-8-azaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.